5-Undecyl-1h-pyrazole
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Overview
Description
5-Undecyl-1h-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science . The addition of an undecyl group to the pyrazole ring enhances its hydrophobic properties, making it useful in specific applications where such characteristics are desired.
Preparation Methods
The synthesis of 5-Undecyl-1h-pyrazole typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds. One common method includes the reaction of undecyl hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions can vary, but mild temperatures and solvents like ethanol or methanol are often used to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Undecyl-1h-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert it to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyrazolines.
Scientific Research Applications
5-Undecyl-1h-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Undecyl-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The undecyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 5-Undecyl-1h-pyrazole include other alkyl-substituted pyrazoles such as 5-Decyl-1h-pyrazole and 5-Dodecyl-1h-pyrazole . These compounds share similar hydrophobic properties but differ in the length of the alkyl chain, which can influence their solubility and interaction with biological targets . The uniqueness of this compound lies in its specific balance of hydrophobicity and molecular size, making it suitable for particular applications where other alkyl-substituted pyrazoles may not be as effective .
Properties
CAS No. |
6332-14-5 |
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Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
5-undecyl-1H-pyrazole |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15-16-14/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
PZTOMDGTAFYOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC=NN1 |
Origin of Product |
United States |
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